Product packaging for Sulfamonomethoxine monohydrate(Cat. No.:CAS No. 66652-06-0)

Sulfamonomethoxine monohydrate

Cat. No.: B8822074
CAS No.: 66652-06-0
M. Wt: 298.32 g/mol
InChI Key: IZFXNOZWICAYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfamonomethoxine monohydrate is a high-purity, long-acting sulfonamide antibiotic provided for research applications. It acts as a competitive antagonist of the enzyme dihydropteroate synthase (DHPS), thereby inhibiting the bacterial synthesis of dihydrofolic acid, a precursor to folic acid . This mechanism of action, which is bacteriostatic, effectively suppresses bacterial growth by blocking the production of nucleic acids and proteins essential for replication . In research settings, Sulfamonomethoxine has demonstrated a broad spectrum of activity against various organisms, including Streptococcus spp., Staphylococcus spp., Escherichia coli , and Shigella spp., and is also active against Chlamydia spp., Toxoplasma gondii , and Plasmodium . Beyond its conventional antibacterial use, this compound is of significant interest in immunology research. It serves as a foundational small-molecule inhibitor that can block the PD-1/PD-L1 immune checkpoint pathway, helping to rescue T-cell function and enhance interferon-gamma (IFN-γ) production in vitro . Researchers value this compound for studying immune regulation and as a starting point for designing novel immunotherapeutic agents . The product is for Research Use Only and is not intended for diagnostic or therapeutic purposes. Please refer to the Safety Data Sheet for proper handling guidelines.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

66652-06-0

Molecular Formula

C11H14N4O4S

Molecular Weight

298.32 g/mol

IUPAC Name

4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;hydrate

InChI

InChI=1S/C11H12N4O3S.H2O/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15);1H2

InChI Key

IZFXNOZWICAYKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.O

Origin of Product

United States

Mechanistic Investigations of Antimicrobial Action

Elucidation of Dihydropteroate (B1496061) Synthase (DHPS) Inhibition by Sulfamonomethoxine (B1681783) Monohydrate

The primary mechanism of action for Sulfamonomethoxine, like other sulfonamides, is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). patsnap.comtoku-e.com This enzyme is critical for the de novo synthesis of folic acid in bacteria, a pathway that is absent in mammals, who obtain folic acid from their diet. patsnap.com DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate (DHPPP) to form 7,8-dihydropteroate. excli.denih.gov This reaction is a vital step in the biosynthesis of dihydrofolic acid, a direct precursor to tetrahydrofolate. patsnap.comnih.gov Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are fundamental for bacterial growth and replication. patsnap.comwikipedia.org

Competitive Inhibition Dynamics with Para-Aminobenzoic Acid (PABA)

Sulfamonomethoxine's inhibitory effect on DHPS is achieved through competitive inhibition with the enzyme's natural substrate, PABA. patsnap.comwikipedia.org Due to its structural similarity to PABA, Sulfamonomethoxine can bind to the active site of the DHPS enzyme. patsnap.compatsnap.com This binding action physically obstructs PABA from accessing the active site, thereby preventing the synthesis of dihydropteroate. patsnap.com The effectiveness of this competitive inhibition is dependent on the concentration of the drug relative to the concentration of PABA at the site of infection. patsnap.com An excess of PABA, which can be present in purulent debris from decaying neutrophils, can outcompete the sulfonamide, reducing its efficacy. msdvetmanual.com

Impact on Bacterial Folic Acid Biosynthesis Pathway

By successfully competing with PABA and inhibiting DHPS, Sulfamonomethoxine effectively blocks the bacterial folic acid biosynthesis pathway. patsnap.compatsnap.com This blockade leads to a depletion of dihydrofolic acid and subsequently tetrahydrofolate. patsnap.compatsnap.com The lack of tetrahydrofolate stalls the production of essential building blocks like purines and thymidine, which are necessary for DNA replication and cell division. patsnap.com This disruption of folic acid synthesis ultimately halts bacterial proliferation. The entire process is a sequential blockade of microbial enzyme systems. msdvetmanual.com

Bacteriostatic Modalities and Microbial Growth Inhibition

The inhibition of folic acid synthesis by Sulfamonomethoxine results in a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly. patsnap.compatsnap.com Bacteria must first deplete their existing stores of folic acid and its derivatives before the bacteriostatic effect becomes evident. msdvetmanual.com Once these internal reserves are exhausted, bacterial growth ceases. msdvetmanual.com For the successful clearance of the infection, the host's immune system must be functional to eliminate the stalled bacteria. nih.gov The bacteriostatic nature of sulfonamides means that adequate cellular and humoral defense mechanisms are crucial for therapeutic success when these drugs are used as single agents. msdvetmanual.com

Molecular Interactions at the Enzyme Active Site

The specific molecular interactions between sulfonamides and the DHPS active site are key to their inhibitory function. The DHPS enzyme adopts a classic TIM barrel fold, with the active site located in the central cavity. biorxiv.org Two flexible loops, Loop 1 and Loop 2, are crucial for the catalytic process and become ordered upon substrate binding to create the PABA-binding pocket. biorxiv.orgfrontiersin.org

Sulfamonomethoxine, mimicking PABA, binds within this pocket. patsnap.com Docking studies with similar sulfonamides reveal that they form multiple interactions, including hydrogen bonds and π-π stacking, with key residues in the active site. excli.defrontiersin.org For instance, studies on other sulfonamides have shown interactions with conserved arginine residues within the active site. excli.de The binding of the sulfonamide prevents the proper positioning of PABA for the condensation reaction with the pterin (B48896) substrate, effectively acting as a dead-end inhibitor. frontiersin.org The negative enthalpy of binding for sulfonamides to DHPS suggests that these interactions are driven by favorable hydrogen bonding and π-stacking forces. frontiersin.org

Interactive Data Table: Key Aspects of Sulfamonomethoxine's Antimicrobial Action

FeatureDescriptionSupporting Evidence
Target Enzyme Dihydropteroate Synthase (DHPS)Essential for bacterial folic acid synthesis. patsnap.com
Mechanism Competitive InhibitionStructurally mimics PABA to bind to the DHPS active site. patsnap.compatsnap.com
Metabolic Impact Blocks Folic Acid PathwayDepletes dihydrofolic acid and tetrahydrofolate. patsnap.compatsnap.com
Cellular Effect BacteriostaticInhibits bacterial growth and reproduction. patsnap.compatsnap.com
Molecular Binding Active Site InteractionForms hydrogen bonds and other interactions with key residues. excli.defrontiersin.org

Advanced Pharmacokinetic Pk and Pharmacodynamic Pd Studies in Preclinical Models

In Vivo Pharmacokinetic Characterization in Animal Species

The pharmacokinetic profile of sulfamonomethoxine (B1681783) has been characterized in several preclinical animal models. These studies reveal significant variability in its absorption, distribution, and elimination kinetics across different species and administration routes, providing a foundational understanding of its behavior within biological systems.

Absorption Kinetics Across Diverse Administration Routes in Experimental Models (e.g., Oral, Intravenous, Intramuscular)

The absorption kinetics of sulfamonomethoxine are highly dependent on the route of administration and the species being studied. Following intravenous administration, the drug is immediately and completely available in the systemic circulation, providing a baseline for comparing the efficiency of other routes.

Oral administration is common, but its effectiveness varies. In rabbits, after oral administration, the absorption half-life [t₀.₅(ab)] was found to be very rapid at 0.02 hours, with a peak plasma concentration (Cmax) of 114.06 µg/ml reached at 0.12 hours (Tmax). researchcommons.orgresearchcommons.org In pigs, the ingestion volume of an oral suspension of sodium sulfamonomethoxine was shown to influence gastric emptying and, consequently, absorption rates. nih.gov A larger volume administered to fed animals resulted in more rapid and uniform oral absorption. nih.gov

Intramuscular injection represents another common parenteral route. In pigs, a study comparing different intramuscular formulations found that a sulfamonomethoxine sodium suspension injection produced a high peak plasma concentration (97.86 µg/mL) and was considered an excellent delayed-release preparation. xmsyxb.com The absorption half-life from the site of intramuscular injection was estimated to be 26.6 minutes in swine and 13.8 minutes in cattle, indicating rapid absorption from the muscle tissue into the bloodstream. jst.go.jp

A phenomenon known as "flip-flop" kinetics has been observed in goats and cattle following oral administration. nih.govnih.gov This occurs when the rate of absorption is slower than the rate of elimination, meaning the terminal slope of the plasma concentration-time curve reflects the absorption rate, not the elimination rate. This was seen in Shiba goats, where the elimination of sulfamonomethoxine was markedly faster after intravenous injection compared to oral administration. nih.govbu.edu.eg

Table 1: Oral and Intramuscular Absorption Kinetic Parameters of Sulfamonomethoxine in Various Animal Species

Animal SpeciesAdministration RouteParameterValueSource
RabbitsOralAbsorption Half-Life (t₀.₅(ab))0.02 h researchcommons.orgresearchcommons.org
RabbitsOralTime to Peak Concentration (Tmax)0.12 h researchcommons.orgresearchcommons.org
Shiba GoatsOralTime to Peak Concentration (Tmax)5.6 h nih.govbu.edu.eg
Holstein CowsOralAbsorption Half-Life (t₁/₂ka)3.91 ± 0.51 h nih.govnih.gov
Holstein CowsOralTime to Peak Concentration (Tmax)2.75 ± 0.96 h nih.govnih.gov
CattleIntramuscularAbsorption Half-Life13.8 min jst.go.jp
SwineIntramuscularAbsorption Half-Life26.6 min jst.go.jp

The unique gastrointestinal anatomy of ruminants, such as cattle and goats, significantly influences the oral absorption of sulfamonomethoxine. nih.govbu.edu.eg The forestomach—comprising the rumen, reticulum, and omasum—acts as a large-volume compartment that can dilute orally administered drugs and prolong their residence time before they reach the primary absorption sites in the small intestine. nih.govbu.edu.eg

Studies in Shiba goats have shown that the oral absorption of sulfamonomethoxine is slow, with a mean absorption time (MAT) of approximately 15 hours. nih.govbu.edu.eg This slow absorption is attributed to delayed gastric emptying. nih.gov The physicochemical properties of the drug, particularly its degree of unionization in the rumen fluid, play a critical role. nih.gov Drugs that are more unionized in the rumen's pH (around 6.5) are more readily absorbed from the forestomach. nih.gov For sulfamonomethoxine, it is estimated that about 30% of the drug is in an absorbable, unionized form in the rumen. nih.gov

In a comparative study in Holstein cows, sulfamonomethoxine, being a more unionized drug in the rumen, was absorbed significantly faster than sulfadiazine (B1682646). nih.govnih.gov The time to reach maximum plasma concentration (Tmax) for sulfamonomethoxine was 2.75 hours, compared to 5.00 hours for sulfadiazine. nih.govnih.gov This suggests that despite the complexities of the ruminant digestive system, drugs with favorable physicochemical properties like sulfamonomethoxine can be absorbed relatively efficiently from the forestomach. nih.gov

Distribution Dynamics within Biological Systems

Once absorbed into the systemic circulation, sulfamonomethoxine distributes throughout the body's fluids and tissues. The extent and pattern of this distribution are described by pharmacokinetic parameters, primarily the volume of distribution.

The apparent volume of distribution (Vd) relates the amount of drug in the body to its concentration in the plasma. A larger Vd indicates more extensive tissue distribution. Studies have determined the volume of distribution for sulfamonomethoxine in several species.

In rabbits, the volume of distribution of the central compartment (V1c) was 0.15 ml/kg, while the volume of distribution at steady-state (Vdss) was 0.20 ml/kg. researchcommons.orgresearchcommons.orgresearchgate.net In fish, the Vd was found to be larger in rainbow trout (0.83 L/kg) than in yellowtail (0.56 L/kg). researchgate.net For Holstein cows, the distribution volume at a steady state (Vdss) was calculated to be 0.202 ± 0.023 L/hr/kg. nih.govresearchgate.net

Table 2: Volume of Distribution of Sulfamonomethoxine in Various Animal Species

Animal SpeciesParameterValueSource
RabbitsVolume of Distribution (V1c)0.15 ml/kg researchcommons.orgresearchcommons.orgresearchgate.net
RabbitsVolume of Distribution at Steady-State (Vdss)0.20 ml/kg researchcommons.orgresearchcommons.orgresearchgate.net
Rainbow TroutApparent Volume of Distribution (Vd)0.83 L/kg researchgate.net
YellowtailApparent Volume of Distribution (Vd)0.56 L/kg researchgate.net
Holstein CowsVolume of Distribution at Steady-State (Vdss)0.202 ± 0.023 L/hr/kg nih.govresearchgate.net

Elimination and Systemic Clearance Mechanisms

The half-life of a drug is the time required for its concentration to decrease by half. Pharmacokinetic models often describe multiple half-lives corresponding to different phases.

Distribution Half-Life (t₁/₂α): This represents the rapid initial decline in plasma concentration as the drug distributes from the central circulation into peripheral tissues. In pigs administered a sulfamonomethoxine suspension, the distribution half-life was 2.86 hours. xmsyxb.com In rabbits, it was determined to be 0.61 hours. researchcommons.orgresearchcommons.orgresearchgate.net

Elimination Half-Life (t₁/₂β or t₁/₂kel): This is the half-life of the terminal phase of the plasma concentration curve and typically reflects the elimination of the drug from the body. This parameter shows considerable variation among species. For instance, the elimination half-life after intravenous injection was 2.54 hours in rabbits and 1.62 hours in Holstein cows. researchcommons.orgnih.govresearchgate.net In pigs, the elimination half-life was significantly longer, with one study reporting 45.57 hours for a suspension formulation. xmsyxb.com In Taihe black-bone silky fowls, elimination half-lives varied by tissue, being longest in skin/fat (15.3 days) and shortest in muscle (1.82 days). mdpi.com

Table 3: Pharmacokinetic Half-Life Parameters of Sulfamonomethoxine in Various Animal Species

Animal SpeciesHalf-Life ParameterValueSource
RabbitsAbsorption (t₀.₅(ab)) - Oral0.02 h researchcommons.orgresearchcommons.org
Holstein CowsAbsorption (t₁/₂ka) - Oral3.91 h nih.govnih.gov
PigsDistribution (t₁/₂α) - IM2.86 h xmsyxb.com
RabbitsDistribution (t₁/₂α) - IV0.61 h researchcommons.orgresearchcommons.orgresearchgate.net
PigsElimination (t₁/₂β) - IM45.57 h xmsyxb.com
RabbitsElimination (t₁/₂β) - Oral1.99 h researchcommons.orgresearchcommons.org
Holstein CowsElimination (t₁/₂kel) - IV1.62 h nih.govresearchgate.net
Fowls (Skin/Fat)Elimination (t₁/₂) - Oral15.3 d mdpi.com
Fowls (Muscle)Elimination (t₁/₂) - Oral1.82 d mdpi.com
Mean Residence Time Analysis

The Mean Residence Time (MRT) of a drug is a critical pharmacokinetic parameter that represents the average time a drug molecule resides in the body. In a study involving rabbits administered a single intravenous injection of sulfamonomethoxine at a dose of 20mg/kg, the MRT was determined to be 3.43 ± 0.16 hours. researchcommons.org This value provides insight into the persistence of the drug within the systemic circulation of this animal model.

Comparative Pharmacokinetic Analysis Across Various Animal Models

The pharmacokinetic profile of sulfamonomethoxine exhibits notable variations across different animal species, underscoring the importance of species-specific studies.

Rabbits: Following a single intravenous injection (20mg/kg), the elimination half-life (t₀.₅(β)) of sulfamonomethoxine in rabbits was 2.54 ± 0.15 hours. researchcommons.org The peak plasma concentration (Cmax) reached 132.72 ± 2.82 µg/mL. researchcommons.org The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, was 376.60 ± 17.75 µg/mL/h. researchcommons.org

Shiba Goats: In male Shiba goats, the oral administration of sulfamonomethoxine resulted in a time to reach maximum plasma concentration (Tmax) of 5.6 hours, which was followed by a slow elimination phase. researchgate.net A flip-flop phenomenon was observed, where the elimination after intravenous administration was markedly faster than after oral administration. researchgate.net

Horses: The pharmacokinetic profile of a sulfamonomethoxine-trimethoprim combination has been investigated in horses following intravenous, intramuscular, and oral administration, highlighting the influence of the administration route on the drug's disposition. researchgate.net

Holstein Cows: Studies in female Holstein milking cows have examined the oral pharmacokinetics of sulfamonomethoxine, contributing to the understanding of its efficacy when administered orally in cattle. researchgate.net

These comparative data reveal significant interspecies differences in the absorption, distribution, metabolism, and excretion of sulfamonomethoxine. Factors such as gastrointestinal physiology, metabolic rates, and body composition contribute to these variations. For instance, the slower elimination of sulfamonomethoxine after oral administration in Shiba goats compared to intravenous administration points to absorption-rate limited elimination. researchgate.net

Interactive Data Table: Comparative Pharmacokinetic Parameters of Sulfamonomethoxine

Animal ModelAdministration RouteDose (mg/kg)Tmax (h)Cmax (µg/mL)t₀.₅(β) (h)AUC (µg/mL/h)MRT (h)
RabbitsIntravenous20-132.72 ± 2.822.54 ± 0.15376.60 ± 17.753.43 ± 0.16
Shiba GoatsOral-5.6----

Note: Data for all parameters were not available for all species in the reviewed literature.

Bioavailability Studies Following Different Administration Pathways in Animal Models

Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is a key determinant of a drug's therapeutic efficacy. For sulfamonomethoxine, bioavailability varies depending on the administration route and the animal species.

In a study with male Shiba goats, the oral bioavailability of sulfamonomethoxine was found to be 24.0%. researchgate.net This indicates that a significant portion of the orally administered dose does not reach the systemic circulation, which could be due to incomplete absorption from the gastrointestinal tract or first-pass metabolism in the liver.

The route of administration significantly impacts bioavailability. researchgate.net Intravenous administration, by definition, provides 100% bioavailability as the drug is introduced directly into the bloodstream. researchgate.net In contrast, oral administration involves absorption across the gastrointestinal mucosa, which can be influenced by various physiological and formulation factors. researchgate.net For instance, in rabbits, a study was conducted to determine the pharmacokinetics of sulfamonomethoxine after both oral and intravenous administration to assess its bioavailability. researchgate.net

Research in other animal models, such as Japanese eel, also highlights the importance of bioavailability studies. In this species, the bioavailability of sulfamonomethoxine was determined following both intravascular and oral administration. researchgate.net Such studies are crucial for establishing effective dosing regimens for different routes of administration in various species.

In Vitro and Ex Vivo Pharmacodynamic Assessments

Concentration-Effect Relationship Determination in Microbiological Assays

Microbiological assays are fundamental in determining the potency and concentration-effect relationship of antimicrobial agents like sulfamonomethoxine. news-medical.net These assays measure the biological activity of a substance by its effect on specific microorganisms. firsthope.co.in The principle behind these assays is the comparison of the antimicrobial effect of a test sample against a reference standard of known potency. firsthope.co.in

The relationship between the concentration of an antimicrobial agent and its inhibitory effect on microbial growth is a key pharmacodynamic parameter. firsthope.co.in For sulfonamides, methods like the agar (B569324) diffusion assay can be used to determine the concentration in serum. nih.gov This method is based on the principle that the size of the inhibition zone, where microbial growth is prevented, is proportional to the concentration of the antibiotic diffusing through the agar. firsthope.co.in

By testing a range of concentrations, a dose-response curve can be constructed, which establishes the relationship between the drug concentration and the magnitude of the antimicrobial effect. firsthope.co.in This is essential for understanding the potency of sulfamonomethoxine against different bacterial strains.

Antimicrobial Kill Kinetics in Microbial Populations

Antimicrobial kill kinetics studies investigate the rate at which an antibiotic kills a population of microorganisms. These studies differentiate between bactericidal agents, which actively kill bacteria, and bacteriostatic agents, which inhibit their growth. researchgate.net Sulfonamides, including sulfamonomethoxine, are generally considered bacteriostatic. gardp.org They work by competitively inhibiting the synthesis of folic acid, which is essential for bacterial DNA and protein synthesis. nih.gov

The antimicrobial action can be visualized by plotting a growth curve of the bacteria in the presence and absence of the antimicrobial agent. researchgate.net These studies provide valuable information on the time-course of antimicrobial activity and help in optimizing dosing regimens to maintain effective concentrations over time.

Modeling and Simulation Approaches for PK/PD Integration

Pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation are powerful tools used in drug development to integrate data on drug concentrations in the body (PK) with its pharmacological effect (PD). nih.gov This approach allows for a quantitative understanding of the dose-concentration-response relationship, which is crucial for predicting therapeutic outcomes and optimizing dosing strategies. fagg.be

For antimicrobial agents like sulfamonomethoxine, PK/PD modeling can be used to predict the efficacy of different dosage regimens against various pathogens. mathworks.com The process typically involves developing a mathematical model that describes the time course of both the drug concentration and the antimicrobial effect. nih.gov

These models can incorporate data from preclinical studies, including in vitro microbiological assays and in vivo pharmacokinetic studies in animal models. mdpi.com By simulating different scenarios, researchers can explore the impact of various factors, such as dose, dosing interval, and patient characteristics, on the therapeutic efficacy of the drug. mathworks.com This can help in designing more effective clinical trials and in establishing rational dosing guidelines. The ultimate goal of PK/PD modeling is to predict the time course of drug effects under both physiological and pathological conditions. fagg.be

Research into Interaction Pharmacokinetics with Co-administered Agents

The therapeutic efficacy of sulfamonomethoxine is often enhanced by its combination with other antimicrobial agents. The most common combination is with trimethoprim (B1683648), which creates a synergistic effect by sequentially blocking the bacterial folic acid synthesis pathway. nih.gov However, the co-administration of drugs can lead to pharmacokinetic interactions, altering the absorption, distribution, metabolism, and excretion of one or both compounds. Preclinical studies in various animal models have been conducted to elucidate these interactions and optimize dosing regimens.

Research into the pharmacokinetic profile of a sulfamonomethoxine-trimethoprim (SMM-TMP) combination has been undertaken in several animal species. A study in horses administered a combination of 20 mg/kg of sulfamonomethoxine and 4 mg/kg of trimethoprim revealed that both drugs dispersed rapidly following intravenous administration. nih.gov The distribution half-lives were approximately 12 minutes for SMM and 18 minutes for TMP. nih.gov Notably, the elimination half-lives for both drugs were similar regardless of the administration route (intravenous, intramuscular, or oral), suggesting that elimination is independent of how the drugs are administered. nih.gov The bioavailability of SMM was reported to be about 72% after intramuscular injection and 84% after oral administration. nih.gov

In another preclinical study involving pigs, the pharmacokinetics of three different sulfonamide-trimethoprim mixtures were compared: sulfachlorpyridazine-trimethoprim (SCP-TMP), sulfamonomethoxine-trimethoprim (SMM-TMP), and sulfamethoxazole-trimethoprim (SMX-TMP). medigraphic.com The findings highlighted significant pharmacokinetic variations among these combinations. While the elimination half-life values for SMM-TMP and SMX-TMP were slightly longer, the study concluded that there are important pharmacokinetic differences between these seemingly bioequivalent mixtures. medigraphic.com

The interaction of sulfamonomethoxine with other classes of antibiotics has also been investigated. A study in Taihe black-bone silky fowls examined the tissue pharmacokinetics following oral administration of sulfamonomethoxine (50 mg/kg) and doxycycline (B596269) (40 mg/kg) for five consecutive days. mdpi.com The research reported the terminal elimination half-lives (t½β) of sulfamonomethoxine in various tissues, providing insight into its depletion when co-administered with doxycycline. mdpi.com

The following tables present key pharmacokinetic parameters of sulfamonomethoxine when co-administered with other agents in different preclinical models.

Interactive Data Tables

Table 1: Pharmacokinetic Parameters of Sulfamonomethoxine (SMM) Co-administered with Trimethoprim (TMP) in Horses nih.gov

ParameterRoute of AdministrationValue (SMM)
Distribution Half-life (t½α)Intravenous~12 minutes
Bioavailability (F)Intramuscular~72%
Bioavailability (F)Oral~84%

Table 2: Terminal Elimination Half-life (t½β) of Sulfamonomethoxine (SMM) in Chicken Tissues When Co-administered with Doxycycline mdpi.com

TissueElimination Half-life (days)
Skin/Fat15.3
Kidney5.42
Liver4.36
Muscle1.82

These preclinical investigations underscore the importance of studying the interaction pharmacokinetics of sulfamonomethoxine with co-administered drugs. The data reveal that pharmacokinetic parameters can vary significantly depending on the species and the specific drug combination, which has direct implications for achieving optimal therapeutic outcomes in veterinary medicine. medigraphic.com

Mechanisms and Epidemiology of Antimicrobial Resistance

Biochemical Mechanisms of Microbial Resistance to Sulfamonomethoxine (B1681783)

Bacterial resistance to sulfamonomethoxine is primarily achieved through several key biochemical alterations that prevent the drug from reaching its target or carrying out its function. These mechanisms include modifications to the target enzyme, active removal of the drug from the cell, and changes in the bacterial cell envelope that limit drug uptake.

Target Enzyme Modification (Dihydropteroate Synthase Mutations)

The primary mechanism of action for sulfonamides like sulfamonomethoxine is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway. msdvetmanual.comrupahealth.com Resistance frequently arises from mutations in the folP gene, which encodes for DHPS. rupahealth.comresearchgate.net These mutations lead to amino acid substitutions in the enzyme's structure, particularly in or near the active site. rupahealth.comscientificarchives.com

The altered DHPS enzyme exhibits a significantly lower affinity for sulfonamides while largely maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (PABA). rupahealth.comnih.gov This reduced binding affinity means that much higher concentrations of the drug are required to inhibit the enzyme, rendering the bacterium resistant. The accumulation of multiple mutations in the DHPS enzyme can lead to progressively higher levels of resistance. nih.govplos.org For instance, studies in various microorganisms have shown that specific point mutations can increase the drug concentration required for inhibition by several fold. scientificarchives.comnih.gov

Table 1: Examples of DHPS Mutations Conferring Sulfonamide Resistance

Organism Mutation(s) Impact on Resistance
Plasmodium falciparum Ala-437 to Gly-437 Initial mutation in response to drug pressure, leading to a 10-fold increase in the inhibitor constant (Ki). nih.gov
Pneumocystis jirovecii Thr55Ala and Pro57Ser Double mutations are associated with lower susceptibility and a threefold increase in minimum inhibitory concentrations (MICs). scientificarchives.com

Efflux Pump Systems and Drug Extrusion

Efflux pumps are membrane-bound protein complexes that actively transport a wide variety of toxic compounds, including antibiotics like sulfamonomethoxine, out of the bacterial cell. microbialcell.comnih.govsrce.hr This extrusion process keeps the intracellular concentration of the drug below the level required to inhibit the target enzyme, DHPS. microbialcell.comsrce.hr

Several superfamilies of efflux pumps are involved in multidrug resistance (MDR), including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) families. mdpi.commdpi.com The overexpression of these pumps is a common mechanism of acquired resistance. nih.gov In Gram-negative bacteria, efflux pumps often work in concert with the low permeability of the outer membrane, making this resistance strategy particularly effective. nih.govbristol.ac.uk The presence of these pumps can contribute to resistance not only to sulfonamides but also to a broad spectrum of other antimicrobial agents, posing a significant clinical challenge. nih.govasm.org

Decreased Membrane Permeability in Resistant Strains

The bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria, serves as a natural permeability barrier that can limit the entry of antibiotics. bristol.ac.uknih.gov Resistance to sulfamonomethoxine can be enhanced by modifications that further decrease this permeability. This is often achieved by altering the number or characteristics of porins, which are protein channels that allow the passage of hydrophilic molecules across the outer membrane. nih.govnih.gov

Drug Inactivation Mechanisms

While less common for sulfonamides compared to other antibiotic classes like β-lactams, enzymatic inactivation is a potential, though not primary, mechanism of resistance. nih.govresearchgate.net This process involves bacterial enzymes that chemically modify the sulfamonomethoxine molecule, rendering it inactive. srce.hr The modified drug is no longer able to bind to the DHPS enzyme. srce.hr

Studies on the biotransformation of sulfamonomethoxine have identified several pathways, such as acetylation of the arylamine group and glucuronidation of the sulfonamide group, which could represent forms of drug inactivation. researchgate.net However, the primary and most clinically relevant resistance mechanisms for sulfamonomethoxine and other sulfonamides remain target modification and efflux. rupahealth.comnih.gov

Genetic Basis of Sulfonamide Resistance

The spread of resistance to sulfamonomethoxine is largely driven by the ability of bacteria to acquire resistance genes through genetic exchange. These genes are often located on mobile genetic elements, which facilitates their rapid dissemination among bacterial populations.

Horizontal Gene Transfer of Resistance Determinants (e.g., sul1, sul2 genes)

The most significant mechanism for the widespread dissemination of sulfonamide resistance is horizontal gene transfer (HGT). nih.govfrontiersin.org This process allows bacteria to acquire genes encoding resistance, often as part of a package of multiple resistance determinants. The most common acquired sulfonamide resistance genes are sul1, sul2, and to a lesser extent, sul3. researchgate.netplos.org These genes encode for alternative, drug-resistant forms of DHPS that are insensitive to sulfonamides. plos.orgnih.gov

These sul genes are frequently located on mobile genetic elements such as plasmids, transposons, and integrons. researchgate.netfrontiersin.org

Plasmids: These are self-replicating, extrachromosomal DNA molecules that can be transferred between bacteria through a process called conjugation. researchgate.net Plasmids carrying sul genes often also carry resistance genes for other antibiotic classes, contributing to the rise of multidrug-resistant strains. msdvetmanual.com

Integrons: These are genetic elements that can capture and express gene cassettes. nih.gov The sul1 gene is very commonly found as a conserved part of class 1 integrons, which are notorious for carrying arrays of resistance genes against various antibiotics. nih.govnih.gov The sul2 gene is often found on small, non-conjugative plasmids. nih.gov

The presence of these genes on mobile elements allows for their rapid spread not only within a single bacterial species but also across different species and genera, contributing to the global challenge of antibiotic resistance. nih.govfrontiersin.org

Table 2: Common Sulfonamide Resistance Genes and Their Genetic Location

Gene Typical Genetic Element Dissemination Mechanism
sul1 Class 1 Integrons, Plasmids Horizontal Gene Transfer (Conjugation, Transformation) nih.govnih.gov
sul2 Small Plasmids (non-conjugative and conjugative) Horizontal Gene Transfer (Conjugation, Transformation) researchgate.netnih.gov

Plasmid-Borne Resistance Mechanisms

The primary mechanism of clinical resistance to sulfonamides in Gram-negative bacteria is not through mutation of the native target enzyme, but through the acquisition of alternative, drug-resistant versions of dihydropteroate synthase (DHPS) encoded by genes carried on plasmids. nih.govtandfonline.com These mobile genetic elements can be transferred between bacteria through processes like conjugation, allowing for the rapid spread of resistance even between different bacterial species. asm.orgwikipedia.org

The most common plasmid-borne resistance genes are sul1, sul2, and sul3. asm.orgrupahealth.comnih.gov These genes encode for Sul enzymes (Sul1, Sul2, and Sul3), which are variants of DHPS that exhibit a pronounced insensitivity to sulfonamides while retaining a normal binding affinity for the natural substrate, p-aminobenzoic acid (pABA). nih.govspringernature.com This remarkable substrate discrimination is achieved through structural modifications in the enzyme's active site. rupahealth.comcapes.gov.br

Structural and biochemical analyses have revealed that Sul enzymes possess a remodeled pABA-binding region compared to the typical DHPS enzymes. biorxiv.orgresearchgate.net A key feature is the insertion of a phenylalanine residue, which creates a steric hindrance that blocks the binding of the larger sulfonamide molecules without significantly affecting the binding of the smaller, natural substrate, pABA. biorxiv.orgnih.gov This structural difference is the molecular basis for the high-level resistance conferred by these plasmid-encoded enzymes. capes.gov.brnih.gov

The sul1 gene is frequently found as part of the 3'-conserved segment of class 1 integrons, which are genetic elements known for capturing and expressing resistance gene cassettes. nih.gov The sul2 gene is often located on small, non-conjugative plasmids or larger conjugative plasmids, sometimes associated with resistance genes for other antibiotics like streptomycin. nih.govasm.org The sul3 gene, the most recently discovered of the three, is also found on mobile elements and has been spreading in various bacterial populations. nih.govnih.gov The co-localization of these sul genes with other antibiotic resistance genes on the same plasmids contributes to the serious problem of multidrug resistance (MDR). wikipedia.orgnih.gov

Compensatory Mutations in Resistant Clinical Isolates

The acquisition and expression of antibiotic resistance genes, including the plasmid-borne sul genes, can sometimes impose a biological fitness cost on the bacterium. nih.govnih.gov This cost can manifest as a reduced growth rate or decreased competitiveness compared to susceptible counterparts in an antibiotic-free environment. tandfonline.comasm.orgnih.gov The fitness burden depends on the specific resistance gene, the genetic background of the bacterial strain, and environmental conditions. asm.org

However, bacteria can overcome this fitness cost through the development of compensatory mutations. nih.govnih.gov These are secondary mutations that occur elsewhere in the bacterial genome and ameliorate the deleterious effects of the primary resistance determinant without compromising the resistance itself. nih.govasm.org

For sulfonamide resistance, while laboratory-generated mutants in the chromosomal DHPS gene (folP) often show reduced enzyme efficiency, clinically resistant strains have been found to harbor additional compensatory mutations that restore normal enzyme function. nih.govtandfonline.com In the context of plasmid-borne sul genes, studies have shown that the initial fitness cost can be significant. For instance, in vivo studies using Escherichia coli have demonstrated high fitness costs associated with carrying sul1 and sul3 genes. nih.govasm.org

Surveillance and Prevalence Studies of Sulfamonomethoxine Resistance Genes in Microbial Isolates

Surveillance of antimicrobial resistance genes is crucial for understanding their epidemiology and for informing public health strategies. Numerous studies have documented the prevalence of the three main sulfonamide resistance genes (sul1, sul2, and sul3) in various microbial isolates from different sources, including livestock, food products, and the environment.

The prevalence of these genes can vary significantly by geographical region, the bacterial species being studied, and the source of the isolates. mdpi.com In general, sul1 and sul2 are the most frequently detected genes, while sul3 is often found at lower frequencies. nih.govfrontiersin.org

A study of E. coli and Salmonella isolates from swine and chickens in Canada found that sul1 and sul2 were present in isolates from both animal species, whereas sul3 was primarily detected in E. coli from swine. nih.gov This suggests a degree of host or species specificity in the distribution of this particular gene. nih.gov Similarly, research on isolates from livestock manure in Portugal noted that the incidence of each sul gene varied by farm type, with sul1 being more common in dairy farms, sul2 in pig farms, and sul3 in slaughterhouses. mdpi.com

In China, a high prevalence of sul genes was found in E. coli isolated from shrimp and pork, with 90.0% and 88.6% of sulfisoxazole-resistant isolates carrying at least one sul gene, respectively. frontiersin.org In the United Kingdom, a study of bacteria from manured agricultural soils and pig slurry reported that 67% of all isolates carried one or more sul genes, with sul1 having the highest prevalence as a single genotype. asm.org

The following tables summarize findings from selected surveillance studies, illustrating the distribution and prevalence of sul genes in different bacterial isolates and sample origins.

Table 1: Prevalence of sul Genes in E. coli and Salmonella from Canadian Livestock nih.gov

GeneE. coli (Swine)Salmonella (Swine)E. coli (Chicken)Salmonella (Chicken)
sul1 71%88%76%85%
sul2 81%58%83%54%
sul3 35%3%1%0%

This table is based on data from a study on sulfonamide-resistant isolates from abattoirs in Ontario and Québec, Canada. nih.gov

Table 2: Prevalence of sul Gene Genotypes in Bacterial Isolates from UK Agricultural Environments asm.org

GenotypePercentage of Total Isolates (n=531)
sul1 only 23%
sul2 only 18%
sul3 only 9%
sul1 + sul2 4%
sul1 + sul3 1%
sul2 + sul3 11%
sul1 + sul2 + sul3 2%
No sul genes 32%

This table summarizes the distribution of single and combined sul genotypes in bacterial isolates from pig slurry and manured soil in the UK. asm.org

These surveillance data highlight the widespread dissemination of sulfonamide resistance genes in agricultural and food production systems. The high prevalence of these genes, often on mobile genetic elements and alongside other resistance determinants, underscores the challenge of controlling the spread of resistance to critically important antimicrobials.

Chemical Synthesis and Derivative Research

Methodologies for the Chemical Synthesis of Sulfamonomethoxine (B1681783) Monohydrate

The chemical synthesis of sulfamonomethoxine, chemically known as 4-amino-N-(6-methoxy-4-pyrimidinyl)benzenesulfonamide, is a multi-step process. A common method involves the reaction of a sulfanilamide (B372717) precursor with a pyrimidine (B1678525) derivative.

One documented method for preparing sulfamonomethoxine involves the reaction of sulfanilamide-6-chloropyrimidine with sodium methoxide. nih.gov This reaction is typically carried out in a solvent such as methanol (B129727). The process can be facilitated by the use of a solid catalyst, for instance, a beta-zeolite molecular sieve, which enhances the reaction rate and yield. nih.gov The key steps of this synthesis are outlined below:

Reaction : Sulfanilamide-6-chloropyrimidine is dissolved in a methanol solution containing sodium methoxide.

Catalysis : A solid catalyst is introduced, and the mixture is refluxed under atmospheric pressure for a period of 1 to 12 hours. nih.gov

Isolation : After the reaction is complete, the solvent is recovered through decompression. The resulting precipitate is dissolved in water.

Purification : The catalyst is filtered out, and the pH of the filtrate is adjusted to 5 with hydrochloric acid, causing sulfamonomethoxine to precipitate. nih.gov

Hydration : The final product is then filtered. To obtain the monohydrate form, the final crystallization step is performed in an aqueous environment, which incorporates one molecule of water per molecule of sulfamonomethoxine into the crystal lattice.

The table below summarizes the key reactants and reagents in this synthesis method.

RoleCompound/Reagent
Starting MaterialSulfanilamide-6-chloropyrimidine
ReagentSodium Methoxide
SolventMethanol
CatalystBeta-zeolite molecular sieve
pH AdjustmentHydrochloric Acid

This table is generated based on the synthesis method described.

Design and Synthesis of Novel Sulfamonomethoxine Derivatives

The sulfamonomethoxine molecule, with its sulfonamide core and pyrimidine ring, serves as a valuable scaffold for the design and synthesis of new chemical entities with potentially novel or enhanced biological activities. While direct derivatization of sulfamonomethoxine is a subject of ongoing research, extensive work on structurally similar sulfonamides, such as sulfamethoxazole (B1682508), provides significant insight into the synthetic strategies that can be employed. These strategies often focus on modifying either the N1-substituent (the pyrimidine ring) or the N4-amino group of the benzenesulfonamide (B165840) core.

Common synthetic approaches include:

Modification of the N4-amino group : This primary aromatic amine can be converted into various functional groups, such as amides, imines (Schiff bases), or used as a point of attachment for larger molecular fragments.

Substitution on the pyrimidine ring : The pyrimidine ring can be further functionalized, or it can be replaced with other heterocyclic systems to explore different structure-activity relationships.

For instance, research on sulfamethoxazole has led to the synthesis of new derivatives, including hydrazones, which have shown promising anticancer and antimicrobial properties. nih.gov These synthetic efforts highlight the versatility of the sulfonamide scaffold in medicinal chemistry.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective drugs. For sulfonamides like sulfamonomethoxine, several key structural features are known to be critical for their primary antibacterial activity.

The foundational principles of sulfonamide SAR include:

The Sulfanilamide Skeleton : The 4-aminobenzenesulfonamide structure is generally considered the minimum requirement for antibacterial action.

The N4-Amino Group : This group must be a free amine. Modifications that create a prodrug can be made, but the amine must be regenerated in vivo for the compound to be active.

The Sulfonamide Group : The sulfur atom must be directly attached to the benzene (B151609) ring. The N1-nitrogen of the sulfonamide group is a key point for substitution.

N1-Substituents : The nature of the substituent on the N1-nitrogen significantly influences the compound's potency, pharmacokinetic properties, and solubility. Electron-withdrawing heterocyclic rings, such as the methoxypyrimidine ring in sulfamonomethoxine, generally lead to highly potent derivatives.

In the context of designing novel derivatives, SAR studies explore how modifications affect interactions with molecular targets. For example, in the development of sulfonamide-based inhibitors for targets other than dihydropteroate (B1496061) synthetase (the traditional target for antibacterial sulfonamides), such as carbonic anhydrases, the "tail" portion of the molecule (the N1-substituent) is varied to achieve selective binding to different enzyme isoforms. mdpi.com Three-dimensional QSAR models can provide detailed pharmacophore maps, helping to predict the binding affinity of new analogs. nih.gov

The sulfonamide group is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. This versatility has allowed for the development of sulfonamide-containing drugs with a wide range of therapeutic applications far beyond their original use as antibiotics.

The pyrimidine ring present in sulfamonomethoxine is also a cornerstone of medicinal chemistry, as it is a key component of nucleobases and is found in numerous therapeutic agents. The combination of the sulfonamide group and the pyrimidine ring makes sulfamonomethoxine and its analogs attractive starting points for drug discovery programs.

Examples of diverse biological activities achieved with sulfonamide analogs include:

Anti-inflammatory agents : Certain sulfonamide derivatives, such as celecoxib, are selective COX-2 inhibitors.

Anticancer agents : Sulfonamides have been developed as inhibitors of carbonic anhydrases, which are overexpressed in many tumors and contribute to the tumor microenvironment. mdpi.com

Anti-influenza agents : Benzenesulfonamide derivatives have been identified as potent inhibitors of the influenza hemagglutinin protein, preventing the virus from fusing with host cells. nih.gov

The design of these analogs often involves linking the core sulfonamide structure to different chemical moieties to optimize binding to the desired target and improve physicochemical properties. This highlights the enduring importance of the sulfonamide scaffold in the development of new medicines.

Solid State Characterization and Crystallographic Analysis

X-ray Diffraction Studies of Sulfamonomethoxine (B1681783) Monohydrate Crystalline Forms

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. uhu-ciqso.esmdpi.com For a successful analysis, a good quality single crystal is a prerequisite. uhu-ciqso.essssc.edu.in The technique has been applied to investigate the structure of Sulfamonomethoxine, revealing key details about its molecular conformation and intermolecular interactions. researchgate.net

One study on Sulfamonomethoxine (C₁₁H₁₂N₄O₃S) utilized single-crystal X-ray diffraction to analyze its structure. The investigation highlighted that the stability of the molecular packing is primarily due to a combination of N–H⋯N and C–H⋯O intermolecular hydrogen bonds, along with π···π stacking interactions. researchgate.net The computed geometrical parameters from theoretical calculations were found to be in good agreement with the experimental data obtained from the SC-XRD analysis. researchgate.net

A resume of a doctoral thesis mentions the use of a Kappa Apex-II CCD-4 diffractometer for single crystal X-ray diffraction studies on sulfonamide derivatives, including polymorphs of Sulfamonomethoxine. sssc.edu.in This indicates that different crystalline forms of Sulfamonomethoxine have been a subject of detailed crystallographic investigation.

ParameterDescriptionSignificance in SC-XRD
Unit Cell DimensionsThe lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).Defines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry of the crystal structure.Provides insights into the arrangement of molecules in the crystal.
Bond Lengths and AnglesThe distances between bonded atoms and the angles they form.Confirms the molecular structure and identifies any unusual geometries.
Intermolecular InteractionsNon-covalent interactions such as hydrogen bonds and van der Waals forces.Crucial for understanding crystal packing and stability. researchgate.netnih.gov

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for identifying crystalline phases and studying polymorphism. researchgate.net Each crystalline form of a substance produces a unique PXRD pattern, which serves as a "fingerprint" for that specific form. americanpharmaceuticalreview.com This makes it an essential tool in pharmaceutical development for detecting and controlling different polymorphs and hydrates of a drug substance. researchgate.netrigaku.com

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms, is of significant interest in the pharmaceutical industry because different polymorphs can exhibit varying physical properties, including solubility and stability. nih.govgoogle.com Hydrates, which are crystalline forms containing water molecules within the crystal lattice, are often referred to as pseudopolymorphs. rigaku.com

PXRD is instrumental in distinguishing between different polymorphic and hydrated forms. rigaku.com For instance, changes in a PXRD pattern, such as the appearance of new peaks or shifts in peak positions, can indicate the presence of a new polymorph or a change in the hydration state. researchgate.net Variable temperature X-ray powder diffraction (VT-XRPD) can be employed to study solid-state changes, such as phase transitions and dehydration, as a function of temperature. nih.gov The use of synchrotron X-ray powder diffraction offers higher sensitivity, enabling the detection of polymorphic forms even in low-concentration formulations. nih.gov

While specific PXRD data for Sulfamonomethoxine monohydrate is not detailed in the provided search results, the general application of PXRD for studying polymorphism and hydrates in sulfonamides and other active pharmaceutical ingredients is well-established. researchgate.netrigaku.comnih.gov

Analysis of Intermolecular Interactions within Crystal Lattices

The stability and packing of molecules within a crystal lattice are governed by a network of intermolecular interactions. nih.govmdpi.com In the case of sulfonamides like Sulfamonomethoxine, these interactions are crucial for their supramolecular structures. researchgate.netnih.gov

To gain a deeper understanding of these interactions and their quantitative contributions to the crystal packing, computational methods such as 3D Hirshfeld surface analysis and 2D fingerprint plots are employed. researchgate.netsssc.edu.in These tools help to visualize and quantify the different types of intermolecular contacts within the crystal. Furthermore, PIXEL calculations can be performed to determine the lattice energies associated with these interactions. researchgate.net Quantum chemical calculations, such as those using the B3LYP method, can also be used to analyze the Mulliken charge distribution, which helps in identifying the electron donor and acceptor atoms involved in hydrogen bonding, thereby confirming their role in molecular stability. researchgate.net

The study of these intermolecular patterns is essential for understanding the molecular packing behavior and the relative stability of different polymorphic forms. nih.gov

Polymorphism and Hydrate (B1144303) Formation Research

Polymorphism is a critical consideration in drug development, as different crystalline forms of a drug can have distinct physical and chemical properties, which in turn can affect its therapeutic efficacy and shelf-life. nih.govgoogle.com Hydrates, or pseudopolymorphs, are crystalline solids that incorporate water molecules into their lattice structure. rigaku.com The formation of hydrates can be influenced by factors such as temperature, humidity, and the presence of certain solvents. rigaku.comcore.ac.uknih.govportalabpg.org.br

Research into the polymorphism of Sulfamonomethoxine has been conducted, as evidenced by references to "polymorphs of Sulfamonomethoxine" and "Sulfamonomethoxine polymorph-I" in the context of X-ray crystallographic investigations and computational studies. sssc.edu.in The existence of different polymorphs necessitates their thorough characterization to ensure the consistency and quality of the final drug product. researchgate.net

The formation of gas hydrates, which are ice-like crystalline structures containing gas molecules, has been extensively studied, particularly in the context of the oil and gas industry. core.ac.ukportalabpg.org.brkbc.globalinig.pluwaterloo.cascielo.brresearchgate.net While not directly related to this compound, the principles of hydrate formation, including the roles of temperature, pressure, and guest molecules, provide a general framework for understanding the formation of crystalline hydrates. core.ac.uknih.govportalabpg.org.br The formation of hydrates in pharmaceutical solids can be influenced by the presence of water and can lead to phase transformations. nih.gov

The study of polymorphic and hydrate forms often involves techniques like powder X-ray diffraction (PXRD) and thermal analysis methods such as differential scanning calorimetry (DSC) to identify and distinguish between the different solid-state forms. rigaku.com

Spectroscopic Characterization and Computational Chemistry

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy - FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. spectroscopyonline.commdpi.com In the analysis of sulfamonomethoxine (B1681783), specific vibrational frequencies correspond to the characteristic bonds and groups of the molecule.

The FTIR spectrum of sulfamonomethoxine exhibits several key absorption bands that confirm its molecular structure. For instance, the presence of the sulfonamide group is a central feature. The analysis also reveals bands corresponding to the aromatic rings and the methoxy (B1213986) group. Quantitative analysis of FTIR spectra, such as calculating the ratio of bonded to free hydroxyl (O-H) signals, can provide insights into intermolecular interactions like hydrogen bonding. mdpi.com

Table 1: Characteristic FTIR Spectral Data for Sulfamonomethoxine

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400-3300 N-H Stretching Amino group (-NH₂)
~3300-3200 N-H Stretching Sulfonamide group (-SO₂NH-)
~1620 N-H Bending Amino group (-NH₂)
~1330-1290 Asymmetric SO₂ Stretching Sulfonamide group (-SO₂NH-)
~1160-1140 Symmetric SO₂ Stretching Sulfonamide group (-SO₂NH-)
~1600, ~1500 C=C Stretching Aromatic rings

Note: The exact wavenumbers can vary slightly depending on the sample preparation and instrument.

Electronic Absorption Spectroscopy (e.g., UV-Visible-Near Infrared - UV-Vis-NIR) for Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule. For sulfamonomethoxine, the UV-Vis spectrum is characterized by absorption bands that arise from π→π* transitions within the aromatic rings and n→π* transitions involving non-bonding electrons on heteroatoms like nitrogen and oxygen. units.it The position and intensity of these absorption maxima (λmax) are influenced by the molecular structure and the solvent environment. researchgate.netacademie-sciences.fr

Solvatochromic Behavior Investigations

Solvatochromism describes the change in the position of UV-Vis absorption bands with a change in solvent polarity. academie-sciences.frijcce.ac.ir This phenomenon provides insight into the difference in polarity between the ground and excited states of a molecule.

Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. An increase in solvent polarity stabilizes the excited state more than the ground state, leading to a shift of the absorption maximum to a longer wavelength. academie-sciences.fr

Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. Increasing solvent polarity stabilizes the ground state more, resulting in a shift to a shorter wavelength. units.itacademie-sciences.fr

Studies on sulfonamides have shown that the position of their absorption bands can be sensitive to solvent polarity and pH. researchgate.net For sulfamonomethoxine, investigating its solvatochromic behavior in a range of solvents with varying polarities reveals how solvent-solute interactions affect its electronic structure.

Table 2: Illustrative Solvatochromic Data for a Hypothetical Aromatic Compound

Solvent Polarity (Dielectric Constant) λmax (nm) Shift
Hexane 1.88 250 -
Ethanol 24.55 260 Bathochromic

This table illustrates the concept of solvatochromism; specific data for sulfamonomethoxine monohydrate would require experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. pageplace.dewestmont.edu By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be deduced. nih.gov

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the aniline (B41778) ring, the pyrimidine (B1678525) ring, the methoxy group, and the amine and sulfonamide groups. msu.edu The ¹³C NMR spectrum provides complementary information on the carbon skeleton. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, confirming the complete structural assignment. pageplace.denih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. libretexts.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. tutorchase.comalbany.edu

In the mass spectrum of sulfamonomethoxine, the molecular ion peak [M+H]⁺ would confirm its molecular weight. Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions. nih.gov A characteristic fragmentation pathway for many arylsulfonamides is the loss of a sulfur dioxide (SO₂) molecule (a loss of 64 Da), which can provide significant structural information. nih.govnih.gov Other common fragmentations include cleavage of the bond between the sulfur and nitrogen atoms and fragmentation of the pyrimidine ring. tutorchase.com

Table 3: Predicted Fragmentation Pattern for Sulfamonomethoxine

m/z Value Proposed Fragment
281.07 [M+H]⁺ (Protonated molecular ion)
217.08 [M+H - SO₂]⁺
156.05 [H₂N-C₆H₄-SO₂]⁺
124.05 [CH₃O-C₄H₂N₂-NH]⁺

Note: These are predicted values based on the structure of sulfamonomethoxine and general fragmentation patterns of sulfonamides.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential tools for complementing and interpreting experimental spectroscopic data. mdpi.commdpi.com DFT methods can predict various molecular properties with high accuracy. aps.orgnih.gov

Optimized Molecular Structure Predictions

DFT calculations are used to predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. researchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles. The theoretically determined structure can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. aps.orgresearchgate.net For this compound, DFT would be used to model the geometry of the sulfamonomethoxine molecule and its interaction with the water molecule.

Table 4: Comparison of Selected Experimental and DFT-Calculated Bond Lengths for a Similar Molecule

Bond Experimental Bond Length (Å) Calculated Bond Length (Å) (DFT/B3LYP/6-311G(d,p))
S-N 1.63 1.65
S-O 1.44 1.45

This table provides an illustrative comparison. Actual data for this compound would require specific experimental and computational studies.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions, providing theoretical support for the experimental optical data. dntb.gov.ua Similarly, vibrational frequencies can be calculated and compared with experimental FTIR spectra to aid in the assignment of vibrational modes. researchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that provides insights into the chemical reactivity and kinetic stability of a molecule. irjweb.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

In a theoretical study on a derivative of sulfamonomethoxine, specifically 1,3-bis(N(1)-4-amino-6-methoxypyrimidine-benzenesulfonamide-2,2,4,4-ethane-1,2-dithiol)-2,4-dichlorocyclodiphosph(V)azane, computational analysis was conducted using the DFT B3LYP/6-31G(d) method. nih.gov This study focused on the structural and spectroscopic properties, and while it did not explicitly report the HOMO-LUMO gap of the parent sulfamonomethoxine, such calculations are integral to understanding the electronic behavior of the modified structure. nih.gov

To illustrate the typical values for related compounds, the table below presents HOMO-LUMO energy gaps for other sulfonamides calculated using DFT methods. These values demonstrate the general range for this class of compounds and highlight how structural modifications influence the electronic properties.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Sulfanilamide (B372717)-6.29-1.215.08
Sulfamethazine-6.15-0.985.17
Sulfadiazine (B1682646)-6.35-1.335.02

Note: The data in this table is for illustrative purposes based on general values for related sulfonamides and is not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is a valuable tool for predicting and understanding a molecule's reactivity, particularly its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack (electron-rich), are colored red. Conversely, regions of positive electrostatic potential, prone to nucleophilic attack (electron-poor), are colored blue. Green and yellow areas represent intermediate or near-zero potential. researchgate.net This visualization provides a clear guide to the reactive behavior and intermolecular interactions of the molecule. uni-muenchen.de

For sulfamonomethoxine, an MEP analysis would reveal the reactive centers of the molecule. The electron-rich areas, such as the oxygen atoms of the sulfonyl group and the nitrogen atoms in the pyrimidine ring, are expected to be regions of negative potential (red). These sites are likely to act as hydrogen bond acceptors. The amine group's hydrogen atoms and the sulfonamide N-H group would exhibit positive potential (blue), marking them as hydrogen bond donor sites and locations susceptible to nucleophilic interaction.

While a specific MEP map for this compound was not found in the available literature, computational studies on related sulfonamide structures and derivatives confirm these general features. For example, DFT-based studies on other drug molecules utilize MEP maps to identify key interaction sites. researchgate.net A theoretical study on a sulfamonomethoxine derivative did involve DFT calculations, which are the foundation for generating MEP maps, suggesting that such analysis is crucial for understanding its chemical properties even if not explicitly published. nih.gov The MEP analysis provides a visual representation of the charge landscape, which is fundamental for predicting how the molecule will interact with biological targets or other chemical species.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. nih.gov Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used to simulate vibrational (Infrared) and electronic (UV-Visible) spectra. nih.govresearchgate.net

A study by A.M. Asiri and colleagues on a complex derived from sulfamonomethoxine provides a direct comparison between theoretically calculated and experimentally measured spectra. nih.gov Using the DFT B3LYP/6-31G(d) level of theory, they simulated the IR and UV-Vis spectra of the synthesized ligand. nih.govresearchgate.net

The simulated IR frequencies were scaled to correct for the approximations inherent in the computational method and the effects of anharmonicity. researchgate.net This comparison allows for a detailed assignment of the vibrational modes observed in the experimental spectrum. nih.gov Similarly, the electronic absorption spectra were calculated using the TD-DFT method, providing insights into the electronic transitions responsible for the observed absorption bands. nih.govresearchgate.net

The agreement between the theoretical and experimental spectra serves to confirm the proposed molecular structure. researchgate.net Below are tables summarizing the comparison between the experimental and calculated spectroscopic data for a sulfamonomethoxine derivative, illustrating the accuracy of the theoretical predictions.

Comparison of Experimental and Calculated Infrared (IR) Spectral Data

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
ν(N-H) of NH₂3471, 33633505, 3401Asymmetric and symmetric stretching
ν(C-H) aromatic31003112Stretching
ν(C-H) of CH₃29502965Stretching
ν(S=O)1325, 11571335, 1168Asymmetric and symmetric stretching

Note: Data is based on a sulfamonomethoxine derivative as reported in the literature and serves to demonstrate the methodology. nih.govresearchgate.net

Comparison of Experimental and Calculated UV-Visible Spectral Data

SolventExperimental λmax (nm)Calculated λmax (nm)Electronic Transition
DMF275270π → π
DMF350345n → π

Note: Data is based on a sulfamonomethoxine derivative as reported in the literature and serves to demonstrate the methodology. nih.govresearchgate.net

This close correlation between predicted and observed spectra underscores the utility of computational methods in spectroscopic characterization, providing a deeper understanding of the electronic structure and vibrational modes of sulfamonomethoxine and its derivatives.

Formulation Science and Advanced Drug Delivery Systems Research

Preformulation Studies for Drug Delivery System Design

Preformulation studies are the fundamental first step in the rational design of a drug delivery system. These investigations provide crucial information about the intrinsic physicochemical properties of a drug substance, which in turn governs its formulation possibilities and performance. For Sulfamonomethoxine (B1681783) monohydrate, a thorough understanding of these properties is essential for developing stable, effective, and reliable dosage forms.

Development of Novel Drug Delivery Systems for Sulfamonomethoxine

To overcome the limitations of conventional dosage forms and to enhance the therapeutic efficacy of Sulfamonomethoxine, researchers are exploring the development of novel drug delivery systems. These advanced systems aim to improve solubility, prolong drug release, and potentially target the drug to specific sites in the body.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

For poorly water-soluble drugs, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) represent a promising approach to improve oral bioavailability. SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants, which spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

The development of a SNEDDS formulation for Sulfamonomethoxine would involve screening of various oils, surfactants, and co-surfactants for their ability to solubilize the drug and form a stable nanoemulsion with a small droplet size. The resulting nanoemulsion provides a large interfacial area for drug absorption, thereby potentially enhancing its bioavailability.

Nanoparticle-Based Formulations

Nanotechnology offers a versatile platform for the development of advanced drug delivery systems. Encapsulating or loading Sulfamonomethoxine into nanoparticles can offer several advantages, including improved solubility, protection from degradation, and the potential for controlled and targeted release.

Various types of nanoparticles, such as polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), could be investigated for the delivery of Sulfamonomethoxine. The choice of nanoparticle system would depend on the desired release profile and the specific therapeutic application. Characterization of these nanoparticle formulations would involve determining their size, surface charge, drug encapsulation efficiency, and in vitro release kinetics.

Sustained and Controlled Release Strategies

The development of sustained and controlled release formulations for Sulfamonomethoxine can help in maintaining therapeutic drug concentrations in the body for an extended period, reducing the frequency of administration, and improving patient compliance.

Matrix tablets are a common approach for achieving sustained release. In this system, the drug is dispersed within a polymer matrix that controls the rate of drug release. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or hydrophobic polymers could be used to formulate a sustained-release matrix tablet of Sulfamonomethoxine. The release of the drug from the matrix can occur through diffusion, erosion, or a combination of both mechanisms.

Another strategy is the use of reservoir systems, where a drug-containing core is coated with a release-controlling membrane. The properties of the coating material and its thickness would determine the rate of drug release.

Targeted Delivery Approaches

Targeted drug delivery aims to deliver the drug specifically to the site of action, thereby increasing its efficacy and reducing potential side effects. While research in this area for Sulfamonomethoxine is still in its nascent stages, targeted delivery could be particularly beneficial for treating localized infections.

One approach could involve the surface modification of nanoparticles with ligands that can specifically bind to receptors overexpressed on certain pathogens or infected cells. This would allow for the accumulation of the drug at the target site. For instance, nanoparticles could be functionalized with antibodies or peptides that recognize specific bacterial surface antigens.

The following table summarizes the potential advantages of these novel drug delivery systems for Sulfamonomethoxine.

Delivery SystemPotential Advantages
SNEDDS - Enhanced solubility and oral bioavailability. - Rapid onset of action.
Nanoparticles - Improved drug stability. - Potential for controlled and targeted release. - Ability to overcome biological barriers.
Sustained/Controlled Release - Reduced dosing frequency. - Improved patient compliance. - Maintenance of steady therapeutic drug levels.
Targeted Delivery - Increased efficacy at the site of action. - Reduced systemic side effects.

Bioavailability Enhancement Strategies via Formulation Innovation

The oral bioavailability of a drug is significantly influenced by its aqueous solubility and dissolution rate. For compounds with poor aqueous solubility, such as sulfamonomethoxine, innovative formulation strategies are crucial to enhance their therapeutic efficacy. Research in formulation science has explored various advanced drug delivery systems to improve the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). These strategies primarily focus on increasing the surface area of the drug, enhancing its wettability, and presenting the drug in an amorphous state, which has higher kinetic solubility than its crystalline form.

Key innovative formulation approaches for bioavailability enhancement include solid dispersions, nanoparticle engineering, and cocrystallization. These techniques aim to modify the physicochemical properties of the drug at a molecular level to facilitate its dissolution in the gastrointestinal fluids and subsequent absorption.

Solid dispersion is a prominent strategy to improve the oral bioavailability of poorly soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a solid state. This technique can lead to the formation of amorphous solid dispersions, where the drug is molecularly dispersed, thereby increasing its dissolution rate and solubility.

While specific studies on sulfamonomethoxine monohydrate are limited, research on the closely related sulfonamide, sulfamethoxazole (B1682508), provides valuable insights into the potential of solid dispersions. Studies have investigated the use of various hydrophilic polymers as carriers to enhance the solubility of sulfamethoxazole.

One study explored the use of polyvinylpyrrolidone (B124986) (PVP K30) and hydroxypropyl methylcellulose (HPMC E15) to prepare sulfamethoxazole solid dispersions using the spray drying technique. The results demonstrated a significant increase in the aqueous solubility of sulfamethoxazole.

Table 1: Enhancement of Sulfamethoxazole Solubility using Solid Dispersion Technology

Formulation Carrier Drug-to-Carrier Ratio Solubility (µg/mL) Fold Increase in Solubility
Pure Sulfamethoxazole - - 25.45 1.0
SD with PVP K30 PVP K30 1:1 95.80 3.76
SD with HPMC E15 HPMC E15 1:1 94.67 3.72

Data derived from studies on sulfamethoxazole.

Another research avenue has been the use of novel, modified excipients as carriers. For instance, starch citrate, a modified starch derivative, has been evaluated as a solubility enhancer for sulfamethoxazole in solid dispersions prepared by different methods.

Table 2: In Vitro Dissolution of Sulfamethoxazole Solid Dispersions with Starch Citrate

Formulation Method Drug-to-Carrier Ratio (Sulfamethoxazole:Starch Citrate) Cumulative Drug Release (%) after 60 min
Physical Mixture 1:3 45.2
Solvent Evaporation 1:3 78.5
Kneading Method 1:3 89.1

Data derived from studies on sulfamethoxazole.

These findings suggest that formulating this compound as a solid dispersion with suitable hydrophilic carriers could be a viable strategy to enhance its dissolution and, consequently, its oral bioavailability. The choice of carrier and the preparation method are critical factors that influence the performance of the solid dispersion.

Reducing the particle size of a drug to the nanometer range can significantly increase its surface area-to-volume ratio, leading to a higher dissolution velocity. Nanoparticle engineering encompasses various techniques such as nano-suspensions, nano-emulsions, and polymeric nanoparticles. These approaches can improve the saturation solubility and dissolution rate of poorly soluble drugs.

For this compound, formulating it into nanoparticles could potentially overcome its solubility limitations. Polymeric nanoparticles, for instance, can encapsulate the drug within a biodegradable polymer matrix, protecting it from degradation and controlling its release. The surface of these nanoparticles can also be modified to target specific sites in the gastrointestinal tract, further enhancing absorption. While specific research on this compound nanoparticles is not widely available, the principles of nano-therapeutics suggest it as a promising area for future investigation.

Pharmaceutical cocrystals are crystalline structures composed of two or more different molecules, typically the API and a coformer, held together by non-covalent interactions in the same crystal lattice. Cocrystallization can modify the physicochemical properties of an API, such as its solubility, dissolution rate, and stability, without altering its chemical structure.

By selecting an appropriate coformer that is highly soluble and can form robust intermolecular interactions with the API, the resulting cocrystal can exhibit enhanced aqueous solubility and dissolution compared to the pure drug. For this compound, screening for suitable coformers could lead to the development of a novel solid form with improved bioavailability. This strategy has been successfully applied to other sulfonamides and poorly soluble drugs, indicating its potential applicability.

Excipient Compatibility Studies in Formulation Development

The selection of appropriate excipients is a critical step in the development of a stable and effective pharmaceutical dosage form. Excipients, while often considered inert, can interact with the API, leading to physical or chemical incompatibilities that may affect the quality, stability, and bioavailability of the final product. Therefore, thorough excipient compatibility studies are essential during the pre-formulation stage.

For this compound, understanding its potential interactions with common pharmaceutical excipients is crucial for designing a robust formulation. The sulfamonomethoxine molecule contains several functional groups, including a primary aromatic amine, a sulfonamide group, and a pyrimidine (B1678525) ring, which could be susceptible to interactions with certain excipients.

In the formulation of solid oral dosage forms, a variety of excipients are used to facilitate manufacturing and ensure the desired performance of the product. These include diluents, binders, disintegrants, and lubricants.

Diluents (Fillers): Commonly used diluents include lactose, microcrystalline cellulose, starch, and dicalcium phosphate (B84403).

Lactose: The presence of a primary amine group in sulfamonomethoxine raises the possibility of a Maillard reaction with reducing sugars like lactose, especially in the presence of heat and moisture. This reaction can lead to discoloration (browning) and the formation of degradation products.

Microcrystalline Cellulose (MCC): MCC is generally considered compatible with most drugs. However, its hygroscopic nature can influence the moisture content of the formulation, which might affect the stability of a moisture-sensitive drug.

Starch: Starch is a widely used excipient and is generally considered inert.

Dicalcium Phosphate: This excipient can be slightly alkaline, which could potentially affect the stability of drugs that are sensitive to pH changes.

Binders: Binders such as povidone (PVP) and hydroxypropyl methylcellulose (HPMC) are used to impart cohesiveness to the powder mixture. While generally inert, they can contain reactive impurities like peroxides, which could potentially oxidize susceptible functional groups in the API.

Disintegrants: Disintegrants like croscarmellose sodium, sodium starch glycolate, and crospovidone are added to facilitate the breakup of the tablet in the gastrointestinal tract. Some of these can also contain reactive impurities or have a specific pH that might influence drug stability.

Lubricants: Magnesium stearate (B1226849) is the most commonly used lubricant. Its alkaline nature and potential for interaction with acidic functional groups in an API should be considered. It can also form a hydrophobic film around the drug particles, which may retard dissolution.

Excipient compatibility is typically assessed by preparing binary mixtures of the API and each excipient in a predetermined ratio (e.g., 1:1 or a ratio reflecting the final formulation). These mixtures are then stored under accelerated stability conditions (e.g., elevated temperature and humidity). The samples are analyzed at specified time points for any physical changes (color, appearance) and chemical degradation using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions by observing changes in the thermal behavior of the mixtures.

A systematic compatibility study for this compound would involve evaluating its stability in the presence of a range of commonly used excipients to identify a set of compatible excipients for the development of a stable and effective dosage form.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Sulfamethoxazole
Polyvinylpyrrolidone (PVP K30)
Hydroxypropyl methylcellulose (HPMC E15)
Starch Citrate
Lactose
Microcrystalline Cellulose (MCC)
Starch
Dicalcium Phosphate
Povidone (PVP)
Croscarmellose Sodium
Sodium Starch Glycolate
Crospovidone

Environmental Fate and Degradation Studies

Degradation Pathways and Mechanisms of Sulfamonomethoxine (B1681783) in Environmental Matrices

The environmental degradation of Sulfamonomethoxine (SMM) involves several chemical transformation pathways, primarily driven by oxidation processes. In swine wastewater, the degradation of SMM when treated with UV/H2O2 is attributed to both direct UV photolysis and oxidation by hydroxyl radicals (∙OH). nih.gov The proposed degradation pathway involves the hydroxylation of the benzene (B151609) and pyrimidine (B1678525) rings and the secondary amine, followed by the cleavage of the sulfur-nitrogen (S-N) bond. nih.gov

Similarly, studies utilizing the UV/Oxone process have shown that sulfate-free radicals (SO4-•) are crucial in the degradation process. researchgate.net The combination of UV illumination with Oxone effectively activates the latter to produce these highly reactive radicals, leading to the breakdown of the SMM molecule. researchgate.net Another study noted that the biodegradation of sulfametoxydiazine, an isomer of SMM, by the bacterial strain Alcaligenes aquatillis FA was highly specific, and the strain was unable to effectively degrade sulfamonomethoxine, suggesting that microbial degradation pathways can be highly specific to the molecular structure. nih.gov

The primary mechanisms for SMM degradation in these advanced oxidation processes include:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings (benzene and pyrimidine) of the SMM molecule. nih.gov

S-N Bond Cleavage: The breaking of the bond between the sulfur atom of the sulfonyl group and the nitrogen atom of the amine group, which is a common degradation step for many sulfonamides. nih.gov

Oxidation of the Amine Group: The secondary amine group can also be a site for oxidative attack. nih.gov

These reactions break down the parent SMM molecule into smaller, often less complex, by-products.

The degradation of Sulfamonomethoxine results in the formation of several intermediate compounds. Studies using advanced analytical techniques like liquid chromatography and mass spectroscopy have identified these by-products.

In a study using pulsed plasma discharge, three main types of by-products were observed in the initial stages of the reaction, which were subsequently degraded as the treatment continued. iwaponline.comresearchgate.net Another study on the degradation of SMM using a UV/Oxone process identified six distinct intermediate compounds. researchgate.net Research on SMM transformation in swine wastewater via a UV/H2O2 process also proposed degradation pathways involving the formation of hydroxylated intermediates before the eventual cleavage of the S-N bond. nih.gov

The table below details some of the degradation by-products identified in research studies.

Table 1: Identified Degradation By-products of Sulfamonomethoxine

Degradation ProcessIdentified By-products / IntermediatesReference
Pulsed Plasma DischargeThree unidentified by-products were observed at early reaction times and were subsequently degraded. iwaponline.comresearchgate.net
UV/H₂O₂ in Swine WastewaterIntermediates formed through hydroxylation of benzene and pyrimidine rings and the secondary amine. nih.gov
UV/Oxone ProcessSix unidentified intermediate compounds were detected. researchgate.net

Advanced Oxidation Processes for Sulfamonomethoxine Removal (e.g., Pulsed Plasma Discharge)

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic pollutants like Sulfamonomethoxine from water. researchgate.netmostwiedzy.pl These methods rely on the generation of highly reactive radical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), which can non-selectively oxidize and mineralize organic compounds. mostwiedzy.plmdpi.com

Pulsed Plasma Discharge: One notable AOP is the use of pulsed plasma discharge in an aqueous solution. iwaponline.comresearchgate.net This technique successfully degrades SMM, following a first-order kinetic model. iwaponline.comresearchgate.net The efficiency of SMM removal is dependent on the total input energy of the plasma discharge and the initial concentration of the antibiotic. iwaponline.com The process generates hydroxyl radicals that are key to the degradation of SMM. researchgate.net However, a significant drawback is the simultaneous generation of hydrogen peroxide (H₂O₂) in the treated solution, which can itself be toxic to aquatic organisms. iwaponline.comresearchgate.net

Other AOPs:

UV/H₂O₂: This process combines ultraviolet radiation with hydrogen peroxide to generate hydroxyl radicals. nih.gov It has been shown to be effective for SMM degradation, with removal efficiency in real swine wastewater reaching 91% under specific conditions (10 mM H₂O₂, 60 min reaction time, pH 6.7-6.9). nih.gov The degradation is influenced by factors such as H₂O₂ dosage and pH, with neutral to weakly alkaline conditions being favorable. nih.gov

UV/Oxone: This method uses UV light to activate Oxone (a potassium peroxymonosulfate-based oxidant) to produce sulfate radicals. researchgate.net Research has demonstrated that this process can achieve 96.78% removal of SMM (5 mg/L) within 90 minutes, with a corresponding total organic carbon reduction of 89.01%. researchgate.net

Table 2: Efficacy of Different Advanced Oxidation Processes on Sulfamonomethoxine Removal

AOP MethodKey Reactive SpeciesReported Removal EfficiencyKey Findings/ConditionsReference
Pulsed Plasma Discharge•OH, H₂O₂Dependent on input energy and initial concentration.Degradation follows first-order kinetics. Produces toxic H₂O₂ as a by-product. iwaponline.comresearchgate.net
UV/H₂O₂•OH91% in real swine wastewater.Effective at neutral/weak alkaline pH. Abundant organic matter in wastewater can compete for radicals, reducing efficiency. nih.gov
UV/OxoneSO₄⁻•96.78% in aqueous solution.Achieved within 90 minutes with significant mineralization (89.01% TOC removal). researchgate.net

Ecotoxicological Assessment of Sulfamonomethoxine and its Metabolites (e.g., Algal Toxicity)

The presence of Sulfamonomethoxine and its degradation by-products in aquatic environments poses a risk to non-target organisms. researchgate.netnih.gov Algae, being primary producers, are often highly sensitive to antibiotic contamination and are used in standard ecotoxicity bioassays. researchgate.nettandfonline.com

Studies have shown that SMM is toxic to various algal species. The 50% effective concentration (EC50), the concentration causing a 50% inhibition in growth or another observed effect, has been determined for several species. For instance, SMM caused 50% toxicity to Pseudokirchneriella subcapitata at a concentration of 1.34 mg/L, to Chlorella vulgaris at 5.9 mg/L, and to Isochrysis galbana at 9.7 mg/L. mdpi.com

Furthermore, the ecotoxicity of the treated solution after degradation processes is a critical consideration. A study on SMM degradation by pulsed plasma discharge found that while the parent compound was removed, the resulting solution exhibited acute toxicity to the green alga Raphidocelis subcapitata. iwaponline.com This toxicity was attributed to the high concentration of hydrogen peroxide generated during the plasma treatment, which exceeded the EC50 for the algae. iwaponline.comresearchgate.net This highlights the importance of assessing the toxicity not just of the parent compound but also of its transformation products and any reagents or by-products from the treatment process itself. iwaponline.com

Table 3: Algal Toxicity Data for Sulfamonomethoxine

Algal SpeciesToxicity Endpoint (EC50)Concentration (mg/L)Reference
Pseudokirchneriella subcapitataGrowth Inhibition1.34 mdpi.com
Chlorella vulgarisGrowth Inhibition5.9 mdpi.com
Isochrysis galbanaGrowth Inhibition9.7 mdpi.com
Raphidocelis subcapitataAcute ToxicityToxicity observed from H₂O₂ generated during plasma treatment, which exceeded the algal EC50. iwaponline.com

Research into Removal Strategies from Animal Waste

Animal waste, particularly from livestock operations, is a significant source of antibiotic contamination in the environment. yok.gov.trmdpi.com Research has focused on developing effective strategies to remove Sulfamonomethoxine and other antibiotics from these waste matrices.

One approach is the application of AOPs directly to animal wastewater. The UV/H₂O₂ process has been systematically investigated for its effectiveness in treating swine wastewater, demonstrating a 91% removal of SMM. nih.gov The efficiency in real wastewater was found to be lower than in synthetic wastewater due to the high content of other organic contaminants that compete for the reactive radicals. nih.gov

Biological treatment methods are also under investigation. Composting of livestock manure has been shown to be an effective method for degrading various antibiotics, with one study reporting a 79% removal of SMM during the process. nih.gov Biological processes like anaerobic digestion and the use of biofilm reactors are also being explored. nih.govacs.org

Physical methods, such as adsorption using biochar, have shown promise. Biochar derived from red cedar was effective at removing various antibiotics, including other sulfonamides like sulfadiazine (B1682646) and sulfamethazine, from aqueous solutions. acs.org While this specific study did not test SMM, the results suggest that biochar could be a viable strategy for removing sulfonamides from animal waste streams. acs.org

Analytical Methodologies for Research and Monitoring

Chromatographic Techniques for Quantification (e.g., High-Performance Liquid Chromatography with UV Detection - HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of sulfamonomethoxine (B1681783). When coupled with an ultraviolet (UV) detector, HPLC provides a robust and widely accessible method for determining the concentration of this compound.

The principle of HPLC-UV involves separating sulfamonomethoxine from other components in a sample mixture using a chromatographic column. The separation is typically achieved using a reversed-phase column, such as a C18 column. umt.edu.pkresearchgate.net A mobile phase, often a mixture of an aqueous solution (like a phosphate (B84403) buffer or water with formic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol), is pumped through the column. umt.edu.pkresearchgate.netepa.govscielo.org.co By adjusting the composition of the mobile phase (gradient or isocratic elution), researchers can optimize the separation. epa.govscielo.org.co

After separation, the compound passes through a UV detector. Sulfamonomethoxine absorbs UV light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. Detection is frequently performed at wavelengths around 265 nm to 285 nm for sulfonamides. researchgate.netepa.govresearchgate.net

Several studies have detailed specific HPLC-UV methods for sulfamonomethoxine. For instance, a method for the simultaneous determination of 18 sulfonamides, including sulfamonomethoxine, in animal tissues utilized a Zorbax SB-Aq-C18 column with a gradient mobile phase of methanol (B129727), acetonitrile, and 1% acetic acid, with UV detection at 285 nm. epa.gov Another method for analyzing fish tissues used a YMC-Pack C18 column with a mobile phase of 0.05 M phosphate buffer (pH 2.5) and acetonitrile (65:35) and detection at 265 nm. researchgate.net

Interactive Data Table: HPLC-UV Conditions for Sulfamonomethoxine Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Zorbax SB-Aq-C18 YMC-Pack C18 AcclaimTM120 C18
Mobile Phase Methanol/Acetonitrile/1% Acetic Acid 0.05 M Phosphate Buffer (pH 2.5)-Acetonitrile (65:35) Methanol:Water (84:16 v/v), pH 3.0
Detection (UV) 285 nm 265 nm 265 nm
Flow Rate Not Specified Not Specified 0.7 mL/min
Reference epa.gov researchgate.net scielo.org.co

Analyzing sulfamonomethoxine in complex biological matrices like plasma presents unique challenges due to the presence of interfering endogenous substances such as proteins and lipids. Therefore, the development of a bioanalytical method requires a meticulous sample preparation step to extract the analyte and remove these interferences before chromatographic analysis.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a straightforward method where an organic solvent, typically acetonitrile, is added to the plasma sample. researchgate.net The solvent causes the proteins to denature and precipitate out of the solution. After centrifugation, the clear supernatant containing the analyte can be collected for analysis.

Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate. researchgate.net This method can offer a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample clean-up method. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of solvent. epa.govbiocrick.com For instance, a pressurized liquid extraction (PLE) with acetonitrile followed by clean-up with a hydrophilic-lipophilic balance cartridge has been shown to be highly efficient for isolating sulfonamides from animal tissues. epa.gov Another study used a Sep-Pak Alumina B cartridge for clean-up. researchgate.net

Once the sample is prepared, it is injected into the HPLC system. A study on the simultaneous determination of sulfamonomethoxine and its N4-acetyl metabolite in animal and fish serum utilized a direct injection method after deproteinization with acetonitrile. researchgate.net The method used a specialized HISEP shielded hydrophobic-phase column and a mobile phase of 0.05 M citric acid–0.2 M disodium (B8443419) hydrogenphosphate-acetonitrile (70:15:15, v/v), with UV detection at 265 nm. researchgate.net This approach demonstrated good linearity in serum from various species over a concentration range of 0.5–20 μg/mL. researchgate.net

For a bioanalytical method to be considered reliable for research, it must undergo a thorough validation process to ensure it performs as expected. fda.gov Validation assesses several key parameters according to guidelines from bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). scielo.org.cofda.govnih.gov

Key validation parameters include:

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. umt.edu.pknih.gov A linear relationship is typically confirmed by a high coefficient of determination (R²), often greater than 0.99. epa.govresearchgate.net For example, one method for sulfamonomethoxine showed linearity from the limit of quantification up to 5000 μg/kg with an R² value higher than 0.9980. epa.gov

Accuracy: This measures the closeness of the determined value to the true value. It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. umt.edu.pkresearchgate.net Recoveries for sulfamonomethoxine are frequently reported in the range of 70% to 120%. researchgate.netepa.govresearchgate.net

Precision: This demonstrates the closeness of agreement between a series of measurements from the same sample. It is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). umt.edu.pknih.gov Precision is evaluated at two levels: within-run (intra-day) and between-run (inter-day). RSD values are typically required to be less than 15%. epa.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. umt.edu.pkresearchgate.net For sulfamonomethoxine, reported LOQs can be as low as 10 μg/kg in animal tissues and 0.05 μg/g in fish tissues. researchgate.netepa.gov

Selectivity/Specificity: This ensures that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. umt.edu.pknih.gov This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank samples. epa.gov

Interactive Data Table: Validation Parameters for Sulfamonomethoxine Analytical Methods

Parameter Method 1 (Animal Tissue) Method 2 (Fish Tissue) Method 3 (Milk)
Linearity (Range) LOQ - 5000 µg/kg 0.5 - 20 µg/mL (serum) Not specified
Correlation (R²) > 0.9980 Linear Not specified
Recovery (%) 71.1 - 118.3 > 80 97.9 - 106.0
Precision (RSD%) < 13 1.1 - 6.0 < 8.8
LOQ 10 µg/kg 0.05 µg/g Not specified
LOD 3 µg/kg 0.05 µg/g Not specified
Reference epa.gov researchgate.net researchgate.net

Detection and Quantification of Sulfamonomethoxine in Various Research Samples

Validated analytical methods have been successfully applied to detect and quantify sulfamonomethoxine in a wide array of research samples. These studies provide valuable data on the presence and concentration of this compound.

Animal Tissues: Research has focused on quantifying sulfamonomethoxine residues in edible tissues of food-producing animals. A comprehensive study developed and validated an HPLC method for 18 sulfonamides in the muscle, liver, and kidneys of swine, bovine, and chicken. epa.gov This method, employing pressurized liquid extraction and HPLC-UV analysis, found the limit of quantification to be 10 μg/kg. epa.gov

Fish Tissues: Sulfamonomethoxine is used in aquaculture, making its detection in fish a research priority. biocrick.comjfda-online.com An HPLC method was developed for the simultaneous determination of sulfamonomethoxine, sulfadimethoxine, and their N⁴-acetylated forms in the serum, muscle, liver, kidney, and bile of rainbow trout. researchgate.net The method achieved detection limits of 0.05 ppm for most tissues. researchgate.net Another study in tilapia using the more sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique investigated the tissue distribution of sulfamonomethoxine and its major metabolite, N4-acetyl sulfamonomethoxine. jfda-online.com

Eggs: Methods have been developed to detect sulfamonomethoxine in eggs. One rapid HPLC technique used a simple sample preparation step involving homogenization with perchloric acid solution. researchgate.net This method reported average recoveries between 80.3% and 88.4% and a detection limit below 0.05 μg/g. researchgate.net

Environmental Samples: The presence of sulfamonomethoxine in the environment is also a subject of research. It has been detected in water samples at concentrations of 1.34–1.37 μg/L and in a cake sample at 2.40 μg/kg. In studies of organic fertilizers from livestock, sulfamonomethoxine was detected in cow manure at concentrations ranging from 2.4 to 24.4 μg/kg. nih.gov

The application of these robust analytical methods is fundamental to understanding the behavior and distribution of sulfamonomethoxine in various biological and environmental systems.

Q & A

Q. How can Response Surface Methodology (RSM) optimize formulations containing this compound?

  • Methodological Answer : RSM designs (e.g., Central Composite Design) evaluate interactions between variables like excipient ratios, mixing speed, and hydration levels. For example, a study on bosentan monohydrate tablets used RSM to optimize dissolution profiles, with desirability functions balancing multiple responses .

Q. What experimental strategies address contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Conduct parallel in vitro-in vivo correlation (IVIVC) studies using biorelevant dissolution media (e.g., FaSSIF/FeSSIF). Pharmacokinetic modeling (e.g., compartmental analysis) identifies discrepancies caused by metabolic pathways or protein binding, as seen in antimalarial research .

Q. How do environmental factors (humidity, temperature) influence the stability of this compound?

  • Methodological Answer : Dynamic Vapor Sorption (DVS) studies quantify hygroscopicity, while accelerated stability testing (40°C/75% RH) monitors degradation. Raman spectroscopy tracks polymorphic transitions, as demonstrated for α-lactose monohydrate under varying humidity .

Q. What mechanisms underlie bacterial resistance to this compound, and how can they be studied?

  • Methodological Answer : Resistance often involves mutations in dihydropteroate synthase (DHPS) or efflux pumps. Use whole-genome sequencing of resistant strains and comparative MIC assays with structural analogs. Studies on chloroquine-resistant malaria parasites provide a framework for resistance profiling .

Methodological Frameworks

Q. How can the FINER criteria improve the design of studies on this compound?

  • Methodological Answer : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example, a study on its antimalarial synergy with chloroquine must ensure ethical animal models and relevance to drug-resistant strains .

Q. What statistical approaches resolve batch-to-batch variability in this compound production?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS) identifies critical process parameters. A study on alprazolam-lactose blends used ANOVA to link mixing speed and particle size to content uniformity .

Data Presentation Guidelines

Q. How should researchers visually present complex data on this compound in publications?

  • Methodological Answer : Follow journal-specific guidelines for figures. Use color-coded heatmaps for solubility profiles or 3D surface plots for RSM outcomes. Avoid overcrowding with chemical structures; prioritize clarity, as advised in chemistry manuscript graphics .

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